

Post-Translational Modifications of Matrin 3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: matrin 3

Cat. No.: B1178366

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrin 3 (MATR3) is a highly conserved nuclear matrix protein that plays a crucial role in a multitude of cellular processes, including DNA replication and repair, transcription, and RNA processing.^{[1][2][3]} Its function and localization are intricately regulated by a variety of post-translational modifications (PTMs). Dysregulation of these PTMs has been increasingly implicated in the pathogenesis of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD).^[4] This technical guide provides an in-depth overview of the known PTMs of MATR3, their functional consequences, and detailed experimental protocols for their investigation.

Core Post-Translational Modifications of Matrin 3

The function of MATR3 is dynamically modulated by several key PTMs, primarily phosphorylation and ubiquitination. While acetylation is also a potential modification, its role in MATR3 biology is less defined.

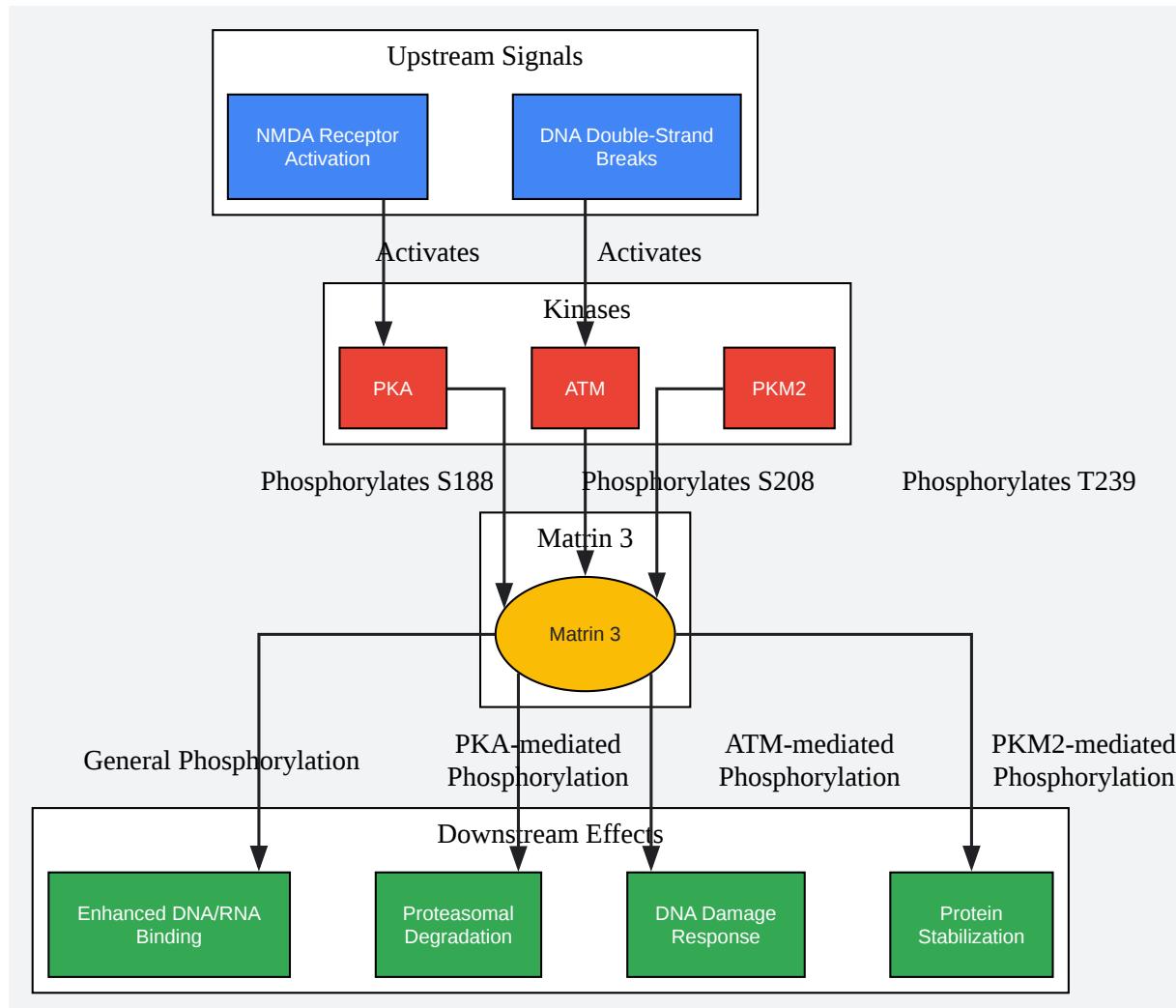
Phosphorylation

Phosphorylation is a critical regulator of MATR3's nucleic acid binding affinity, subcellular localization, and protein stability. Several key phosphorylation sites and their corresponding kinases have been identified.

Table 1: Known Phosphorylation Sites of **Matrin 3**

Site	Kinase	Cellular Context	Functional Consequence	References
S188	Protein Kinase A (PKA)	NMDA receptor activation in cerebellar neurons	Promotes MATR3 degradation, potentially contributing to neuronal death under pathological conditions.	[4][5]
S208	Ataxia-Telangiectasia Mutated (ATM)	DNA double-strand breaks	Necessary for MATR3's role in the DNA damage response.	[4]
T239	Pyruvate Kinase M2 (PKM2)	Not specified	Inhibits K48-linked ubiquitination, thereby preventing MATR3 degradation.	[4]
Multiple (unspecified)	Not specified	General	Enhances MATR3's binding affinity to both DNA and RNA. [2][6] Nuclear MATR3 is more heavily phosphorylated than its cytoplasmic counterpart.[6]	[2][6]

Ubiquitination


Ubiquitination plays a significant role in regulating MATR3 protein homeostasis. The attachment of ubiquitin chains, particularly K48-linked chains, targets MATR3 for proteasomal degradation. Pathological protein inclusions in neurodegenerative diseases are often positive for ubiquitin, suggesting a role for dysregulated ubiquitination in MATR3 aggregation.^[4] The specific E3 ligases responsible for MATR3 ubiquitination are an active area of investigation.

Acetylation

The role of acetylation in regulating MATR3 function is an emerging area of interest. While specific acetylation sites on MATR3 have not been definitively characterized in the literature, the presence of numerous predicted lysine acetylation sites suggests that this PTM may play a role in modulating its interactions and function, similar to other RNA-binding proteins implicated in ALS.^[4]

Signaling Pathways Involving Matrin 3 PTMs

The PTMs of MATR3 are integrated into complex signaling networks that respond to extracellular and intracellular cues.

[Click to download full resolution via product page](#)

Caption: Signaling pathways regulating **Matrin 3** phosphorylation.

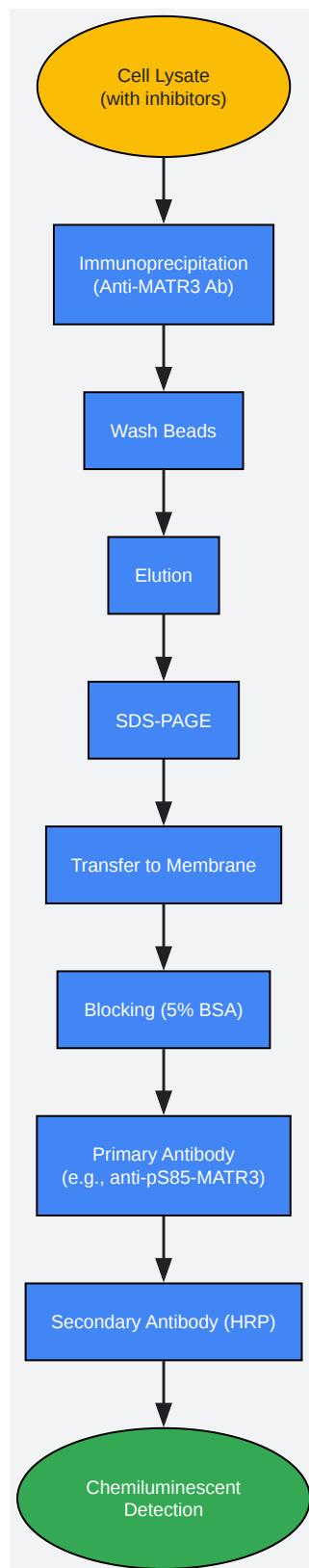
Experimental Protocols

This section provides detailed methodologies for the investigation of MATR3 PTMs.

Immunoprecipitation and Western Blotting for Phosphorylated MATR3

This protocol is designed to isolate MATR3 and detect its phosphorylated forms.

Materials:


- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Anti-**Matrin 3** antibody (for immunoprecipitation and western blotting)
- Phospho-specific **Matrin 3** antibodies (if available) or pan-phosphoserine/threonine/tyrosine antibodies
- Protein A/G magnetic beads or agarose resin
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (5% BSA in TBST is recommended for phospho-proteins to reduce background from phosphoproteins in milk)
- Primary and HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

- Incubate the pre-cleared lysate with an anti-**Matrin 3** antibody overnight at 4°C with gentle rotation.
- Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
- Wash the beads three times with wash buffer.
- Elute the protein by boiling in SDS-PAGE sample buffer.

- Western Blotting:
 - Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (anti-**Matrin 3** or a phospho-specific antibody) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Detect the signal using a chemiluminescent substrate.

[Click to download full resolution via product page](#)

Caption: Workflow for immunoprecipitation and western blotting of MATR3.

Mass Spectrometry for PTM Site Identification and Quantification

Mass spectrometry (MS) is a powerful tool for the unbiased identification and quantification of PTMs on MATR3.

General Workflow:

- Sample Preparation:
 - Isolate MATR3 from cell lysates, either through immunoprecipitation or gel-based separation.
 - Perform in-gel or in-solution digestion of MATR3 using a protease such as trypsin.
- Enrichment of Modified Peptides (Optional but Recommended):
 - For phosphopeptides, use techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
 - For ubiquitinated peptides, use antibodies that recognize the di-glycine remnant of ubiquitin on peptides after tryptic digest.
- LC-MS/MS Analysis:
 - Separate the peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).
- Data Analysis:
 - Use database search algorithms (e.g., Mascot, Sequest) to identify peptides and their modifications from the MS/MS spectra.
 - For quantitative analysis, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification can be employed to compare PTM levels between different conditions.

Site-Directed Mutagenesis to Study PTM Function

Site-directed mutagenesis allows for the investigation of the functional importance of specific PTM sites by mutating the modified residue to a non-modifiable residue (e.g., serine to alanine) or a phospho-mimetic residue (e.g., serine to aspartic or glutamic acid).

General Protocol (using a commercial kit as a basis):

- **Primer Design:** Design primers containing the desired mutation, with the mutation located in the center of the primer.
- **PCR Amplification:** Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the MATR3 cDNA as a template.
- **Template Digestion:** Digest the parental, non-mutated plasmid template with a methylation-dependent endonuclease such as DpnI.
- **Transformation:** Transform the mutated plasmid into competent *E. coli*.
- **Verification:** Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
- **Functional Assays:** Transfect the mutated MATR3 construct into cells to assess the functional consequences of the mutation on protein localization, stability, nucleic acid binding, or other relevant cellular processes.

Conclusion

The post-translational modification of **Matrin 3** is a complex and dynamic process that is essential for its proper function and is implicated in the pathogenesis of severe neurodegenerative diseases. A thorough understanding of these modifications and the signaling pathways that regulate them is crucial for the development of novel therapeutic strategies. The experimental approaches outlined in this guide provide a robust framework for researchers to further elucidate the intricate roles of MATR3 PTMs in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. JCI Insight - Matrin 3 in neuromuscular disease: physiology and pathophysiology [insight.jci.org]
- 3. The role of Matrin-3 in physiology and its dysregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrin3: Disorder and ALS Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcellular Localization of Matrin 3 Containing Mutations Associated with ALS and Distal Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrin 3 in neuromuscular disease: physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Post-Translational Modifications of Matrin 3: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1178366#post-translational-modifications-of-matin-3-protein>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com